An In-depth Technical Guide to 3-Nitroaniline Hydrochloride: Properties, Structure, and Applications
An In-depth Technical Guide to 3-Nitroaniline Hydrochloride: Properties, Structure, and Applications
This guide provides a comprehensive technical overview of 3-nitroaniline hydrochloride (m-nitroaniline hydrochloride), a significant chemical intermediate in various fields, including dye manufacturing, pharmaceuticals, and materials science.[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical properties, structure, synthesis, and practical applications.
Introduction and Core Concepts
3-Nitroaniline hydrochloride is the hydrochloride salt of 3-nitroaniline, an organic compound derived from aniline with a nitro functional group at the meta position relative to the amino group.[1][2] This specific substitution pattern dictates its unique chemical reactivity and physical properties, distinguishing it from its ortho and para isomers.[1] The presence of the electron-withdrawing nitro group significantly influences the electronic environment of the aromatic ring, making it a valuable precursor in organic synthesis.[1] Commercially, it is available as a yellow crystalline powder.[1]
Chemical Structure and Physicochemical Properties
The molecular structure of 3-nitroaniline hydrochloride consists of a 3-nitrophenylammonium cation and a chloride anion. The protonation of the amino group to form the anilinium ion enhances its solubility in polar solvents.
Visualizing the Structure:
Below is a diagram illustrating the chemical structure of 3-nitroaniline hydrochloride.
Caption: Chemical Structure of 3-Nitroaniline Hydrochloride
Physicochemical Data Summary:
The following table summarizes the key physicochemical properties of 3-nitroaniline hydrochloride.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₇ClN₂O₂ | [1][3][4] |
| Molecular Weight | 174.58 g/mol | [1][3][4][5] |
| CAS Number | 33240-96-9 | [1][3][4][6] |
| Appearance | White to orange to green powder/crystal | [6] |
| Melting Point | 225-227 °C | [3][6][7] |
| Solubility | Soluble in methanol and other polar solvents like water. | [1][6][7] |
| Storage Temperature | Room temperature, in an inert atmosphere. | [3][6][7] |
Synthesis of 3-Nitroaniline Hydrochloride
There are several established methods for the synthesis of 3-nitroaniline, which can then be converted to its hydrochloride salt. The choice of method often depends on the desired scale and purity.
Selective Reduction of 1,3-Dinitrobenzene
A common laboratory and industrial-scale synthesis involves the selective reduction of one nitro group in 1,3-dinitrobenzene.[1][2][8] This method takes advantage of the different reactivities of the two nitro groups.
Reaction Workflow:
Caption: Synthesis of 3-Nitroaniline Hydrochloride via Selective Reduction
Experimental Protocol:
-
Dissolution: Dissolve 1,3-dinitrobenzene in a suitable solvent, such as an aqueous solution of ethanol.[8]
-
Reduction: Introduce a reducing agent like sodium sulfide (Na₂S) or pass hydrogen sulfide (H₂S) gas through the solution.[1][8] The reaction is typically heated to facilitate the selective reduction of one nitro group.[1][8]
-
Isolation: Upon completion of the reaction, the crude 3-nitroaniline precipitates and can be isolated by filtration.[8]
-
Purification: The crude product is then purified by recrystallization from hot water.[8]
-
Salt Formation: The purified 3-nitroaniline is dissolved in a suitable solvent and treated with hydrochloric acid to yield 3-nitroaniline hydrochloride.[1][8]
Hofmann Rearrangement of 3-Nitrobenzamide
An alternative laboratory-scale synthesis involves the Hofmann rearrangement of 3-nitrobenzamide.[1] This method is particularly useful for smaller-scale preparations.
Core Steps:
-
Reaction Initiation: 3-nitrobenzamide is dissolved in an aqueous solution.
-
Rearrangement: A base, such as sodium hypochlorite (NaOCl), is added to initiate the rearrangement of the amide to an amine.[1]
-
Acidification and Salt Formation: The reaction mixture is then acidified with hydrochloric acid, which facilitates the conversion to 3-nitroaniline and its subsequent protonation to the hydrochloride salt.[1]
-
Isolation and Purification: The product is isolated by extraction and purified by recrystallization.[1]
Key Chemical Reactions and Applications
3-Nitroaniline hydrochloride is a versatile intermediate in organic synthesis, primarily due to the reactivity of the aromatic ring and the amino group.
Diazotization and Azo Coupling
The amino group of 3-nitroaniline can be diazotized using nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This diazonium salt can then be used in azo coupling reactions to synthesize a wide range of azo dyes.[1]
Reduction of the Nitro Group
The nitro group can be reduced to a second amino group using various reducing agents, such as tin and hydrochloric acid, to form 1,3-diaminobenzene.[9] This diamine is a valuable monomer in polymer synthesis and a precursor to other aromatic compounds.
Electrophilic Aromatic Substitution
The amino group is a strongly activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. The presence of both on the same ring leads to complex reactivity in electrophilic aromatic substitution reactions. However, under controlled conditions, further substitution can be achieved.
Applications in Research and Industry
-
Dye and Pigment Synthesis: It is a crucial intermediate in the manufacturing of various dyes and pigments.[1][2][10]
-
Pharmaceuticals: It serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs).[1]
-
Materials Science: It is utilized in the production of polymers and resins.[1]
-
Biochemical Assays: 3-Nitroaniline is employed as a substrate in certain enzyme-catalyzed reactions for research purposes.[1]
Safety and Handling
3-Nitroaniline hydrochloride is a hazardous substance and should be handled with appropriate safety precautions.
-
Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled. Prolonged or repeated exposure may cause damage to organs.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling this compound.[11][12][13]
-
Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[12][13] Avoid formation of dust and aerosols.[12]
-
First Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[11][12]
-
Skin Contact: Immediately wash off with plenty of soap and water.[11][12]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[12]
-
Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[12]
-
Conclusion
3-Nitroaniline hydrochloride is a chemical compound with significant industrial and research applications. Its unique structure, characterized by the meta-substitution of an amino and a nitro group, provides a versatile platform for the synthesis of a wide array of organic molecules. A thorough understanding of its chemical properties, synthesis, and safe handling procedures is essential for its effective and responsible use in scientific and industrial settings.
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3-Nitroanilinium chloride | C6H7ClN2O2 | CID 12215133 - PubChem. (n.d.). Retrieved from [Link]
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Nitroaniline: Common isomers, structure, synthesis and applications | Blog - Chempanda. (n.d.). Retrieved from [Link]
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m-Nitroaniline hydrochloride | C6H7ClN2O2 | CID 36388 - PubChem - NIH. (n.d.). Retrieved from [Link]
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Starting with 3 -nitroaniline, show how to prepare the following compound.. - Filo. (2023-11-03). Retrieved from [Link]
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